molecular formula C16H20N2S B2423927 4-[3-(3-pyridin-4-ylpropylsulfanyl)propyl]pyridine CAS No. 69603-59-4

4-[3-(3-pyridin-4-ylpropylsulfanyl)propyl]pyridine

Cat. No.: B2423927
CAS No.: 69603-59-4
M. Wt: 272.41
InChI Key: GQBBLTFGXASNEX-UHFFFAOYSA-N
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Description

4-[3-(3-pyridin-4-ylpropylsulfanyl)propyl]pyridine is an organic compound with the molecular formula C16H20N2S It is characterized by the presence of two pyridine rings connected by a propylsulfanyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(3-pyridin-4-ylpropylsulfanyl)propyl]pyridine typically involves the following steps:

    Starting Materials: The synthesis begins with pyridine and 3-bromopropylsulfanyl as the starting materials.

    Reaction: The 3-bromopropylsulfanyl is reacted with pyridine under basic conditions to form the intermediate compound.

    Coupling: The intermediate is then coupled with another pyridine molecule using a suitable coupling agent, such as a palladium catalyst, to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the reaction under controlled temperature and pressure conditions.

    Purification: Employing purification techniques such as distillation or chromatography to isolate the desired product.

    Quality Control: Implementing quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[3-(3-pyridin-4-ylpropylsulfanyl)propyl]pyridine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol.

    Substitution: The pyridine rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles are employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

4-[3-(3-pyridin-4-ylpropylsulfanyl)propyl]pyridine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[3-(3-pyridin-4-ylpropylsulfanyl)propyl]pyridine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways: It can influence various biochemical pathways, leading to changes in cellular functions and responses.

Comparison with Similar Compounds

Similar Compounds

  • **4-[3-(3-pyridin-4-ylpropylsulfanyl)propyl]pyridine shares structural similarities with other pyridine derivatives, such as 4-(3-pyridyl)butane-1-thiol and 4-(3-pyridyl)propane-1-thiol.
  • **These compounds also contain pyridine rings and sulfur-containing chains, but differ in the length and position of the chains.

Uniqueness

    Unique Structure: The specific arrangement of the pyridine rings and the propylsulfanyl chain in this compound gives it unique chemical and biological properties.

    Distinct Applications: Its unique structure allows for distinct applications in various fields, setting it apart from other similar compounds.

Properties

IUPAC Name

4-[3-(3-pyridin-4-ylpropylsulfanyl)propyl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2S/c1(3-15-5-9-17-10-6-15)13-19-14-2-4-16-7-11-18-12-8-16/h5-12H,1-4,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQBBLTFGXASNEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1CCCSCCCC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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